4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide
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Description
The compound “4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide” is a complex organic molecule. It contains a benzo[g]quinoline group, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings and a pyridine ring . This structure is attached to a phenyl group through an amino linkage. The phenyl group is further connected to a piperazine ring, which is a heterocyclic compound containing a six-membered ring with two nitrogen atoms. The piperazine ring is substituted with a carboxamide group and two ethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several cyclic structures and functional groups. The benzo[g]quinoline group would contribute to the rigidity of the molecule, while the piperazine ring could potentially introduce some flexibility. The presence of the amino and carboxamide groups could also impact the polarity of the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The amino group could potentially undergo reactions such as acylation or alkylation. The piperazine ring could potentially be involved in reactions with electrophiles, and the carboxamide group could potentially undergo hydrolysis under acidic or basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the carboxamide group could potentially increase the polarity of the molecule, which could impact its solubility in various solvents . The presence of the benzo[g]quinoline and phenyl groups could potentially increase the compound’s stability and rigidity .
Future Directions
Future research on this compound could involve studying its potential biological activities, such as its potential antimalarial, antibacterial, or anticancer activities. Additionally, studies could be conducted to optimize its synthesis and improve its yield and purity . Further studies could also investigate its physical and chemical properties, such as its stability, solubility, and reactivity .
Properties
IUPAC Name |
4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O/c1-3-31(4-2)28(34)33-17-15-32(16-18-33)24-11-9-23(10-12-24)30-26-13-14-29-27-20-22-8-6-5-7-21(22)19-25(26)27/h5-14,19-20H,3-4,15-18H2,1-2H3,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGCAFSNCARNNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC5=CC=CC=C5C=C34 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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